(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
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Overview
Description
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This green and efficient reaction route can be carried out under mild conditions without using a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, tertiary α-bromoalkyl esters, and primary amines. Reaction conditions often involve mild temperatures and the use of visible light to induce photo-catalyzed reactions .
Major Products Formed
Major products formed from these reactions include trifluoroethoxylated dihydropyrrolidones and other functionalized pyrrolidin-2-ones .
Scientific Research Applications
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure.
Trifluoroethoxylated dihydropyrrolidones: Compounds with similar trifluoromethyl groups and dihydropyrrolidone structures.
Uniqueness
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the specific combination of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11BrF3NO |
---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
2-bromo-6-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-5-6(11(13,14)15)4-7(10(8)17)9-2-1-3-16-9/h4-5,9,16-17H,1-3H2/t9-/m0/s1 |
InChI Key |
FNKVNEYABBVUDN-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O |
Origin of Product |
United States |
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